molecular formula C23H24F3N3O5S B12623913 C23H24F3N3O5S

C23H24F3N3O5S

Katalognummer: B12623913
Molekulargewicht: 511.5 g/mol
InChI-Schlüssel: BPHGFDYZZYIUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is a complex organic molecule that contains multiple functional groups, including a sulfonamide group, a trifluoromethoxy group, and a pyrrolo-pyrrolidine structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-{[(3aS,6aS)-5-{3-[4-(trifluoromethoxy)phenyl]propanoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl]carbonyl}benzene-1-sulfonamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group and the sulfonamide group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

Wissenschaftliche Forschungsanwendungen

4-{[(3aS,6aS)-5-{3-[4-(trifluoromethoxy)phenyl]propanoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl]carbonyl}benzene-1-sulfonamide: is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 4-{[(3aS,6aS)-5-{3-[4-(trifluoromethoxy)phenyl]propanoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl]carbonyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 4-{[(3aS,6aS)-5-{3-[4-(trifluoromethoxy)phenyl]propanoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl]carbonyl}benzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other sulfonamides and trifluoromethoxy-substituted molecules, but this compound’s specific arrangement of these groups provides distinct chemical and biological properties .

Eigenschaften

Molekularformel

C23H24F3N3O5S

Molekulargewicht

511.5 g/mol

IUPAC-Name

ethyl 4-(4-benzyl-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C23H24F3N3O5S/c1-2-34-23(31)28-10-8-27(9-11-28)22(30)16-17(24)19(26)21-20(18(16)25)29(12-13-35(21,32)33)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3

InChI-Schlüssel

BPHGFDYZZYIUKU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CC4=CC=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.